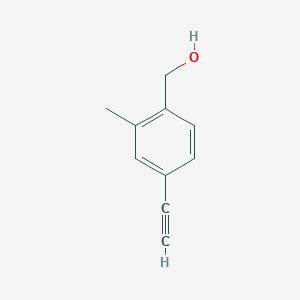
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid typically involves the reaction of cyclopropylmethyl hydrazine with boronic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium acetate (Pd(OAc)2). Major products formed from these reactions include various substituted pyrazole derivatives .
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Compared to these compounds, this compound is unique due to its cyclopropylmethyl and pyrazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C7H11BN2O2 |
|---|---|
Poids moléculaire |
165.99 g/mol |
Nom IUPAC |
[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6,11-12H,1-2,5H2 |
Clé InChI |
YNOXEYKCHSYWIQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=NN1CC2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8620838.png)
![5-(1,2,4-triazol-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8620844.png)


![Oxo[(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)amino]acetic acid](/img/structure/B8620862.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8620879.png)


![(2-Chloro-pyrimidin-4-yl)-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine](/img/structure/B8620902.png)


